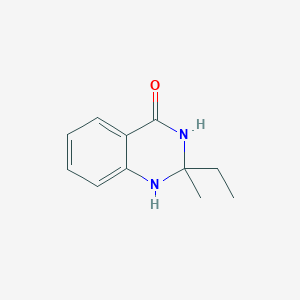

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-3-11(2)12-9-7-5-4-6-8(9)10(14)13-11/h4-7,12H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVBFJHZALSDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(NC2=CC=CC=C2C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402379 | |

| Record name | SBB056413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-59-5 | |

| Record name | SBB056413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a heterocyclic compound belonging to the quinazolinone class of molecules. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated data, and visualizations of potential biological pathways.

Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₁₁H₁₄N₂O.[1] Its core structure consists of a dihydro-quinazolinone scaffold substituted with an ethyl and a methyl group at the 2-position.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O | [1] |

| Molecular Weight | 190.246 g/mol | [1] |

| CAS Number | 1012-59-5 | [1] |

| Melting Point | 180-182 °C | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in DMSO, DMF, acetone; slightly soluble in methanol; insoluble in water. | [2] |

Spectroscopic Data

The structural integrity of this compound has been confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 0.97 (t, 3H, J=6.5 Hz), 1.42 (s, 3H), 1.73 (q, 2H, J=7.5 Hz), 6.37 (s, 1H) |

| ¹³C NMR | Predicted peaks for aliphatic carbons (CH₃, CH₂CH₃), aromatic carbons, and the carbonyl group (C=O). |

| Infrared (IR) | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (amide), and C=C stretching (aromatic). |

Experimental Protocols

Synthesis of 2-Ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one

A common and efficient method for the synthesis of 2,3-dihydroquinazolinones involves the condensation of anthranilamide with a ketone.

Protocol:

-

To a solution of anthranilamide (1 mmol) in aqueous medium (3 ml water), add 2-butanone (1 mmol).

-

Introduce a catalytic amount of Graphene Oxide nanosheets (25 mg).

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product and catalyst can be separated by simple filtration.

-

Dissolve the crude product in ethanol (3 ml) to separate any remaining catalyst through filtration.

-

Crystallization of the crude product from ethanol will yield pure 2-Ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one.

Biological Activities and Potential Signaling Pathways

The 2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] While specific studies on this compound are limited, the core structure is known to interact with several biological targets.

Anticancer Activity via Tubulin Polymerization Inhibition

Numerous derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[3][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

TRPM2 Channel Inhibition

Recent studies have identified 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[6][7][8] TRPM2 is a calcium-permeable cation channel involved in various physiological and pathological processes, including oxidative stress, inflammation, and cell death. Inhibition of TRPM2 by these compounds presents a potential therapeutic avenue for related diseases.

Conclusion

This compound represents a molecule of interest within the broader class of quinazolinones. Its straightforward synthesis and the known biological activities of its structural analogs make it a compelling candidate for further investigation in drug discovery programs. This guide provides the foundational knowledge required for researchers to embark on such studies, from basic chemical properties to potential mechanisms of action. Further research is warranted to fully elucidate the specific biological profile of this compound and its therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

An In-depth Technical Guide to 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a member of the quinazolinone class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinazolinone derivatives.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a dihydroquinazolinone core substituted with an ethyl and a methyl group at the 2-position.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 2-Ethyl-2-methyl-2,3-dihydro-1H-quinazolin-4-one |

| Synonyms | This compound, 4(1H)-Quinazolinone, 2-ethyl-2,3-dihydro-2-methyl- |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| InChI Key | HOVBFJHZALSDBM-UHFFFAOYSA-N |

| SMILES | CCC1(C)NC2=CC=CC=C2C(=O)N1 |

| CAS Number | 1012-59-5 |

| Melting Point | 176-178 °C[1] |

Synthesis

The synthesis of this compound can be achieved through the condensation of anthranilamide with an appropriate ketone, in this case, butan-2-one (methyl ethyl ketone). This reaction is a common and effective method for the preparation of 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones.

General Experimental Protocol: Synthesis from Anthranilamide and Butan-2-one

This protocol is based on established methods for the synthesis of analogous 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones.

Reaction Scheme:

References

An In-depth Technical Guide to 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one (CAS: 1012-59-5) and the 2,2-Disubstituted Quinazolinone Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a member of the privileged 2,3-dihydroquinazolin-4(1H)-one scaffold. While specific research on this particular molecule is limited, this document extrapolates from the extensive data available on its structural analogs to present a thorough resource covering its synthesis, physicochemical properties, potential biological activities, and relevant experimental protocols.

Core Compound: Physicochemical and Spectral Data

This compound is a heterocyclic organic compound belonging to the quinazolinone class. The core structure features a benzene ring fused to a dihydropyrimidinone ring, with an ethyl and a methyl group at the 2-position.

| Property | Value | Source |

| CAS Number | 1012-59-5 | N/A |

| Molecular Formula | C₁₁H₁₄N₂O | [1] |

| Molecular Weight | 190.25 g/mol | [1] |

| IUPAC Name | 2-ethyl-2-methyl-2,3-dihydro-1H-quinazolin-4-one | N/A |

| Melting Point | 176-178°C | [1] |

| Appearance | White solid | [2] |

Spectral Data Summary:

| Spectrum Type | Key Characteristics |

| FTIR (KBr wafer) | Characteristic peaks for N-H, C=O, and aromatic C-H stretching. |

| Mass Spectrometry (GC-MS) | Molecular ion peak consistent with the molecular weight. |

| ¹H NMR (300 MHz, DMSO-d₆) | Signals corresponding to ethyl, methyl, aromatic, and N-H protons. |

| ¹³C NMR (75 MHz, DMSO-d₆) | Resonances for aliphatic, aromatic, and carbonyl carbons. |

Synthesis of 2,2-Disubstituted-1,3-dihydroquinazolin-4-ones

The synthesis of this compound and its analogs typically involves a cyclocondensation reaction. A common and efficient method is the one-pot, three-component reaction of an anthranilamide (or isatoic anhydride as a precursor), an amine (or ammonia source), and a ketone.

A general synthetic pathway involves the reaction of 2-aminobenzamide with butan-2-one. This method has been reported to produce this compound with a yield of 85%.[2]

Caption: General synthesis of this compound.

A variety of catalysts can be employed to facilitate this reaction, including Lewis acids, Brønsted acids, and heterogeneous catalysts, often under mild and environmentally friendly conditions.[3][4]

Biological Activities and Potential Therapeutic Applications

The 2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[5] While specific biological data for this compound is not extensively documented, its structural class has shown significant potential in several therapeutic areas.

Anticancer Activity: Many derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated potent cytotoxic effects against a broad range of human cancer cell lines.[6][7] One of the identified mechanisms of action is the inhibition of tubulin polymerization, a critical process in cell division.[6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by quinazolinone derivatives.

TRPM2 Inhibition: Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[8] TRPM2 is a calcium-permeable cation channel involved in various physiological and pathological processes, including oxidative stress, inflammation, and cell death.[8] Its inhibition represents a potential therapeutic strategy for a range of diseases.

Other Potential Activities: Derivatives of this scaffold have also been investigated for their anti-inflammatory, analgesic, antimicrobial, antileishmanial, and antihypertensive properties.[9][10]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 2,2-disubstituted-1,3-dihydroquinazolin-4-ones, which can be adapted for this compound.

General Synthesis Protocol

This protocol is based on the graphene oxide-catalyzed synthesis in an aqueous medium.

Materials:

-

2-Aminobenzamide

-

Butan-2-one

-

Graphene Oxide (catalyst)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer with heating

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzamide (1 mmol) and butan-2-one (1.2 mmol) in deionized water (5 mL).

-

Add a catalytic amount of graphene oxide (e.g., 10 mg).

-

Heat the reaction mixture to 80°C and stir for the required time (monitoring by TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain the pure this compound.

-

Characterize the final product using FTIR, NMR (¹H and ¹³C), and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic potential of a compound against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a representative of the versatile 2,2-disubstituted-1,3-dihydroquinazolin-4-one scaffold. While specific biological data on this compound is limited, the extensive research on its analogs highlights the significant therapeutic potential of this chemical class, particularly in oncology. The synthetic routes are well-established and adaptable, allowing for the generation of diverse libraries for further drug discovery and development efforts. This guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this promising group of compounds.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one molecular weight

An In-depth Technical Guide on 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

Introduction

This compound is a heterocyclic compound belonging to the 2,3-dihydroquinazolin-4(1H)-one class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in various biologically active compounds.[1][2] Derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound and its related analogues, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These properties are essential for its characterization, handling, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O | [6][7][8] |

| Molecular Weight | 190.25 g/mol | [8] |

| Exact Mass | 190.110613 g/mol | [7] |

| CAS Number | 1012-59-5 | [6][8] |

| Melting Point | 176-178 °C | [7] |

| IUPAC Name | 2-ethyl-2-methyl-2,3-dihydro-1H-quinazolin-4-one | [6] |

| InChI Key | HOVBFJHZALSDBM-UHFFFAOYSA-N | [6][7] |

Synthesis and Experimental Protocols

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is typically achieved through a one-pot cyclocondensation reaction.[9] Various catalytic systems and reaction conditions have been developed to improve yields and promote green chemistry principles.[2][3]

General Experimental Protocol: Synthesis of 2-Ethyl-2-methyl-2,3-dihydroquinazolin-4-one (5b)

A common and efficient method for synthesizing 2-substituted-2,3-dihydroquinazolin-4(1H)-ones involves the reaction of anthranilamide with an appropriate ketone.[10]

Materials:

-

Anthranilamide

-

Butan-2-one (Methyl ethyl ketone)

-

Graphene Oxide (as catalyst) or another suitable catalyst[10]

-

Water (as solvent)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of anthranilamide (1 mmol) and butan-2-one (1.2 mmol) is prepared in water (5 mL).

-

A catalytic amount of Graphene Oxide (20 mg) is added to the mixture.[10]

-

The reaction mixture is stirred at 80 °C.

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is separated by filtration.

-

The resulting solid product is washed with cold water.

-

The crude product is purified by recrystallization from ethanol to yield 2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one as a white crystalline solid.[10] A reported yield for this specific compound using this method is 85%.[10]

Biological Activities and Signaling Pathways

The 2,3-dihydroquinazolin-4(1H)-one scaffold is a key component in compounds with significant biological effects. Research has highlighted its role in anticancer and ion channel modulation activities.

Anticancer and Cytotoxic Activity

Numerous derivatives of 2,3-dihydroquinazolin-4(1H)-one have been evaluated for their cytotoxic effects against a variety of cancer cell lines.[1] A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.[1]

TRPM2 Channel Inhibition

Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable cation channel that acts as a sensor for reactive oxygen species (ROS) and temperature.[11] Overactivation of TRPM2 is implicated in various pathological conditions, including neurodegenerative diseases and inflammation.[11] Specific 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as inhibitors of the TRPM2 channel.[11] By blocking the influx of Ca²⁺ through the TRPM2 channel, these compounds can mitigate cellular damage caused by oxidative stress, presenting a promising therapeutic strategy.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. mdpi.com [mdpi.com]

- 5. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study | MDPI [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound - CAS:1012-59-5 - 阿镁生物 [amaybio.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a prominent synthesis pathway, including a thorough experimental protocol and quantitative data.

Introduction

Quinazolinone scaffolds are prevalent in a wide array of biologically active compounds and natural products. The specific derivative, this compound, represents a class of 2,2-disubstituted quinazolinones that are valuable intermediates and potential pharmacophores. This guide focuses on a direct and efficient synthesis route from readily available starting materials.

Core Synthesis Pathway: Graphene Oxide-Catalyzed Condensation

A highly effective method for the synthesis of this compound involves the condensation of 2-aminobenzamide with ethyl methyl ketone. This reaction is efficiently catalyzed by graphene oxide nanosheets in an aqueous medium, representing a green and sustainable approach.[1]

Reaction Scheme

The overall reaction can be depicted as follows:

Figure 1: Synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the graphene oxide-catalyzed synthesis of this compound.[1]

| Parameter | Value |

| Starting Materials | 2-Aminobenzamide, Ethyl Methyl Ketone |

| Catalyst | Graphene Oxide Nanosheets |

| Solvent | Water |

| Reaction Time | Not explicitly specified |

| Reaction Temperature | Not explicitly specified |

| Yield | 85% |

| Product State | Solid |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on the graphene oxide-catalyzed condensation method.[1]

Materials and Equipment

-

2-Aminobenzamide

-

Ethyl methyl ketone

-

Graphene oxide nanosheets

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Equipment for thin-layer chromatography (TLC)

-

Ethyl acetate and petroleum ether for extraction and chromatography

-

Rotary evaporator

-

Apparatus for melting point determination

-

NMR spectrometer

-

FT-IR spectrometer

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, combine 2-aminobenzamide (1 mmol) and ethyl methyl ketone (1.2 mmol).

-

Addition of Catalyst and Solvent: Add a catalytic amount of graphene oxide nanosheets to the flask, followed by deionized water as the solvent.

-

Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/petroleum ether).

-

Work-up: Upon completion of the reaction, as indicated by TLC, extract the crude product mixture with ethyl acetate (2 x 3 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel using an ethyl acetate/petroleum ether (1:4) eluent system.

-

Characterization: The purified product, 2-ethyl-2-methyl-1,3-dihydroquinazolin-4(1H)-one, is characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and FT-IR) to confirm its structure and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification process.

Figure 2: General experimental workflow.

Alternative Synthesis Strategies

While the graphene oxide-catalyzed method is highlighted, it is important for researchers to be aware of other potential pathways for synthesizing 2,2-disubstituted quinazolinones. These often involve the condensation of anthranilamide or other anthranilic acid derivatives with ketones under different catalytic conditions. Various Lewis and Brønsted acids have been employed to facilitate this transformation. Some procedures may utilize microwave irradiation to accelerate the reaction. The choice of method may depend on the desired scale, available resources, and tolerance to different reaction conditions.

Conclusion

This technical guide has detailed a primary and efficient pathway for the synthesis of this compound. The use of graphene oxide as a catalyst in an aqueous medium offers a green and effective route to this valuable heterocyclic compound. The provided experimental protocol and workflow serve as a practical guide for researchers in the field of medicinal chemistry and drug development. Further optimization and exploration of alternative synthetic routes may lead to even more efficient and scalable processes.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] These activities range from sedative-hypnotic and anxiolytic effects to anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The diverse biological profiles of these compounds stem from their ability to interact with a variety of molecular targets.

Modulation of GABA-A Receptors

A primary and well-documented mechanism of action for several quinazolinone derivatives, most notably methaqualone, is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[7] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[7]

Positive allosteric modulators of GABA-A receptors bind to a site on the receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a sedative and anxiolytic effect. The binding site for quinazolinone derivatives on the GABA-A receptor is thought to be different from that of benzodiazepines and barbiturates.[7][8][9][10][11]

Signaling Pathway: GABA-A Receptor Modulation

Caption: Positive allosteric modulation of the GABA-A receptor by certain quinazolinone derivatives.

Inhibition of Tubulin Polymerization

Several 2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[3] This anticancer effect has been attributed to the inhibition of tubulin polymerization.[3] Tubulin is a critical component of the cytoskeleton and is essential for cell division (mitosis). By disrupting microtubule formation, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).[3]

Experimental Workflow: Tubulin Polymerization Assay

Caption: A generalized workflow for a tubulin polymerization assay.

Inhibition of TRPM2 Channels

Recent studies have identified 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[12][13] TRPM2 is a calcium-permeable cation channel that plays a role in various physiological processes, including insulin release, immune responses, and cell death.[12][13] Inhibition of TRPM2 has been proposed as a therapeutic strategy for several diseases.

Other Potential Mechanisms

The diverse biological activities of quinazolinone derivatives suggest a wider range of molecular targets.[4][5] Research has indicated that different substituted quinazolinones may also interact with:

-

Sphingosine-1-phosphate (S1P) receptors: Modulating S1P signaling, which is involved in immune cell trafficking, angiogenesis, and cell proliferation.

-

Metabotropic glutamate receptors (mGluRs): Acting as modulators of these G-protein coupled receptors, which are involved in synaptic plasticity and neurotransmission.

-

Various kinases: Inhibiting the activity of kinases that are crucial for cell signaling pathways, particularly in the context of cancer.[5]

Quantitative Data for Representative Dihydroquinazolinone Derivatives

Due to the lack of specific data for 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, the following table summarizes quantitative data for other biologically active 2,3-dihydroquinazolin-4(1H)-one derivatives to provide a reference for potential potency.

| Compound Class | Target | Assay | Value (IC₅₀/EC₅₀) | Reference |

| 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones | Tubulin Polymerization | Cytotoxicity (HT29 cell line) | Sub-micromolar to low micromolar | [3] |

| 2,3-Dihydroquinazolin-4(1H)-one derivatives | TRPM2 Channel | Calcium Imaging | D9: IC₅₀ = 3.7 μM | [12][13] |

| 6,8-Dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones | Leishmania donovani | In vitro anti-leishmanial assay | 3a: IC₅₀ = 1.61 µg/mL; 3b: IC₅₀ = 0.05 µg/mL | [4] |

Detailed Experimental Protocols

General Protocol for Two-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

This protocol is a generalized representation based on common synthetic routes described in the literature.[14]

-

Reactants: Anthranilamide (1 equivalent) and an appropriate aldehyde or ketone (1.2 equivalents) are used. For the synthesis of this compound, butan-2-one would be the corresponding ketone.

-

Solvent and Catalyst: A suitable solvent (e.g., ethanol, water) and a catalyst (e.g., a Lewis acid like SnCl₂ or a Brønsted acid) are chosen.

-

Reaction Conditions: The reaction mixture is typically heated under reflux or subjected to microwave irradiation for a specified period (e.g., 1-24 hours).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product often precipitates. The solid product is collected by filtration, washed, and may be further purified by recrystallization or column chromatography.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

-

Cell Culture: Human cancer cell lines (e.g., HT29, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound (dissolved in a suitable solvent like DMSO) is added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

While specific mechanistic data for this compound is currently unavailable, the extensive research on the broader class of 2,3-dihydroquinazolin-4(1H)-ones provides a strong foundation for predicting its potential biological activities. The primary targets are likely to include GABA-A receptors, tubulin, and TRPM2 channels, suggesting potential applications in neuroscience and oncology. Further experimental investigation is necessary to elucidate the precise mechanism of action and pharmacological profile of this specific compound. This guide serves as a starting point for such research, summarizing the known activities of structurally related molecules and providing standardized methodologies for their evaluation.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of neuroactive steroids acting on the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lookchem.com [lookchem.com]

In-Depth Technical Guide on the Biological Activity of 2,2-Disubstituted-1,3-dihydroquinazolin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2,2-disubstituted-1,3-dihydroquinazolin-4-one derivatives, a class of heterocyclic compounds with emerging therapeutic potential. Due to a lack of specific literature on 2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one, this guide focuses on the broader and more extensively studied 2,2-disubstituted analogues, providing a foundational understanding for further research and development in this area.

Anti-Leishmanial Activity

Recent studies have highlighted the potential of 2,2-disubstituted-1,3-dihydroquinazolin-4-one derivatives as anti-leishmanial agents. Leishmaniasis is a parasitic disease caused by the Leishmania protozoan, and the development of new, effective treatments is a global health priority.

Quantitative Anti-Leishmanial Activity Data

The following table summarizes the in vitro anti-leishmanial activity of synthesized 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one derivatives against Leishmania species.[1][2]

| Compound ID | R1 | R2 | IC50 (µg/mL) |

| 3a | Ethyl | Ethyl | 1.61 |

| 3b | Methyl | 4-chloro-3-nitro-phenyl | 0.05 |

Experimental Protocol: In Vitro Anti-Leishmanial Assay

The anti-leishmanial activity of the compounds was evaluated using an in vitro assay against the promastigote form of the Leishmania parasite.

Materials and Methods:

-

Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS) at 25°C.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Serial dilutions are then made to achieve the desired final concentrations for the assay.

-

Assay Procedure:

-

Promastigotes in the logarithmic growth phase are harvested and seeded into 96-well microtiter plates at a density of 1 x 10^6 cells/well.

-

The test compounds at various concentrations are added to the wells. A positive control (a known anti-leishmanial drug) and a negative control (solvent-treated cells) are included.

-

The plates are incubated at 25°C for 72 hours.

-

-

Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

IC50 Determination: The 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in parasite viability, is calculated from the dose-response curves.

Synthesis of 2,2-Disubstituted-1,3-dihydroquinazolin-4-ones

The synthesis of the 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one derivatives involves a two-step process.[1][2]

Other Potential Biological Activities

While specific data for this compound derivatives is not available, the broader class of quinazolinone derivatives has been extensively studied for various biological activities. These findings suggest potential avenues of research for the 2,2-disubstituted analogues.

Anticonvulsant Activity

Numerous quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant properties. The mechanism of action is often attributed to their interaction with GABA-A receptors in the central nervous system.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in anticancer drug discovery. Derivatives have been shown to inhibit various protein kinases and other enzymes involved in cancer cell proliferation and survival.

Antimicrobial Activity

Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. Structure-activity relationship studies have shown that the nature and position of substituents on the quinazolinone ring play a crucial role in their antimicrobial efficacy.

Future Directions

The promising anti-leishmanial activity of 2,2-disubstituted-1,3-dihydroquinazolin-4-one derivatives warrants further investigation. Future research should focus on:

-

Synthesis and screening of a broader library of 2,2-dialkyl-1,3-dihydroquinazolin-4-one derivatives to establish a clear structure-activity relationship.

-

Evaluation of the in vivo efficacy and toxicity of the most potent compounds in animal models of leishmaniasis.

-

Exploration of other potential biological activities , such as anticonvulsant, anticancer, and antimicrobial effects, for this specific subclass of quinazolinones.

-

Mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in their biological effects.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of 2,2-disubstituted-1,3-dihydroquinazolin-4-one derivatives. The provided data and experimental protocols offer a starting point for further exploration and development of this promising class of compounds.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a molecule of interest in medicinal chemistry and drug discovery. The following sections detail its spectral characteristics, including Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, along with the experimental protocols for its synthesis and data acquisition.

Spectroscopic Data

The empirical formula for this compound is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol .[1] The structural and electronic properties of this compound can be elucidated through various spectroscopic techniques.

The FTIR spectrum provides valuable information about the functional groups present in the molecule. The key vibrational frequencies for this compound are summarized in the table below. The spectrum was recorded using a KBr wafer technique.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3310 | N-H Stretch | Amine/Amide |

| 3181 | C-H Stretch | Aromatic |

| 3060 | C-H Stretch | Aromatic |

| 2933 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1658 | C=O Stretch | Amide (Quinazolinone) |

| 1622 | C=C Stretch | Aromatic |

| 1477 | C-N Stretch | Amine/Amide |

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

The ¹H NMR spectral data reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.79 | s | 1H | N-H (Amide) |

| 7.66 | s | 1H | N-H (Amine) |

| 7.46-7.50 | m | 3H | Aromatic C-H |

| 7.28 | t, J=7.2 Hz | 2H | Aromatic C-H |

| 7.14 | t, J=7.2 Hz | 1H | Aromatic C-H |

| 1.71 | q, J=7.2 Hz | 2H | -CH₂- (Ethyl) |

| 1.45 | s | 3H | -CH₃ (Methyl) |

| 0.95 | t, J=7.2 Hz | 3H | -CH₃ (Ethyl) |

Solvent: DMSO-d₆

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 164.2 | C=O | Amide Carbonyl |

| 148.1 | C | Aromatic Quaternary |

| 147.6 | C | Aromatic Quaternary |

| 133.7 | CH | Aromatic |

| 128.3 | CH | Aromatic |

| 127.6 | CH | Aromatic |

| 127.4 | CH | Aromatic |

| 125.6 | CH | Aromatic |

| 117.2 | C | Aromatic Quaternary |

| 115.4 | CH | Aromatic |

| 114.7 | CH | Aromatic |

| 70.5 | C | C-2 (Aminal Carbon) |

| 31.1 | CH₂ | -CH₂- (Ethyl) |

| 25.4 | CH₃ | -CH₃ (Methyl) |

| 8.6 | CH₃ | -CH₃ (Ethyl) |

Solvent: DMSO-d₆

Experimental Protocols

The synthesis of this compound can be achieved via a one-pot condensation reaction catalyzed by graphene oxide nanosheets.

Materials:

-

Anthranilamide (1 mmol)

-

Butan-2-one (1 mmol)

-

Graphene Oxide (GO) nanosheets (25 mg)

-

Water (3 ml)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of anthranilamide (1 mmol) in water (3 ml), butan-2-one (1 mmol) and graphene oxide nanosheets (25 mg) are added.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the crude product mixture is extracted with ethyl acetate (2 x 3 ml).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether (1:4) as the eluent to afford the pure this compound.

FTIR Spectroscopy: The FTIR spectrum was recorded on a Perkin Elmer RX-1 FTIR spectrophotometer. The sample was prepared as a KBr pellet.

NMR Spectroscopy: The ¹H NMR and ¹³C NMR spectra were recorded on a Bruker-Advance Digital 300 MHz instrument. The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) was used as an internal standard.

Visualization of Synthesis Workflow

The synthesis of this compound follows a straightforward condensation reaction. The logical workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a small molecule belonging to the quinazolinone class of heterocyclic compounds. The quinazolinone scaffold is a prominent feature in a wide array of pharmacologically active molecules, demonstrating activities ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and what is known about its biological activity. While specific biological data for this exact compound is limited in the current scientific literature, this guide also discusses the broader context of 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones to provide a framework for potential future research and drug discovery efforts.

Chemical Properties and Synthesis

This compound is characterized by the presence of both an ethyl and a methyl group at the C2 position of the dihydroquinazolinone core. This substitution pattern influences its physicochemical properties and potential biological interactions.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1012-59-5 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O | [1] |

| Molecular Weight | 190.25 g/mol | [1] |

| Melting Point | 180-182 °C | [2] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

| Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 0.97 (t, 3H, J=6.5 Hz), 1.42 (s, 3H), 1.73 (q, 2H, J=7.5 Hz), 6.37 (s, 1H) | [2] |

Synthesis

The synthesis of this compound can be achieved through a one-pot condensation reaction.

Experimental Protocol: Synthesis of this compound

Reactants:

-

Anthranilamide

-

Butan-2-one

-

Graphene Oxide (GO) nanosheets (as catalyst)

-

Water (as solvent)

Procedure:

-

A mixture of anthranilamide (1 mmol), butan-2-one (1.2 mmol), and graphene oxide (GO) nanosheets (10 mg) in water (5 mL) is prepared.

-

The reaction mixture is stirred at 80 °C.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is extracted with an appropriate organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the final product.

Yield: 85%[2]

Synthesis Workflow

Caption: One-pot synthesis of the target compound.

Biological Activity and Therapeutic Potential

Potential Areas of Activity based on Scaffold Analysis

-

Anticancer: Many quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as tyrosine kinases or histone deacetylases.

-

Anti-inflammatory: The quinazolinone core is present in several compounds with anti-inflammatory properties.

-

Neuroprotective: Certain derivatives have shown promise in models of neurodegenerative diseases.

-

Antimicrobial: The scaffold has been explored for the development of new antibacterial and antifungal agents.

Given the structural similarity, it is plausible that this compound may exhibit activity in one or more of these areas. However, without specific experimental data, this remains speculative.

Future Directions

The lack of specific biological data for this compound highlights a significant research gap. Future studies should focus on:

-

Broad-spectrum biological screening: Evaluating the compound against a diverse panel of biological targets to identify potential therapeutic areas.

-

In vitro assays: Conducting specific enzymatic and cell-based assays to quantify its activity (e.g., IC₅₀, EC₅₀) against identified targets.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms through which it exerts any observed biological effects.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to understand how modifications to the ethyl and methyl groups at the C2 position, as well as substitutions on the aromatic ring, affect its biological activity.

Logical Relationship for Future Research

Caption: A logical workflow for future biological evaluation.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold known for its diverse pharmacological potential. While specific biological activity data for this particular molecule is currently lacking in the scientific literature, its structural features suggest that it warrants further investigation. The experimental protocols and foundational data presented in this guide serve as a starting point for researchers interested in exploring the therapeutic potential of this and related 2,2-disubstituted quinazolinone derivatives. Future in-depth biological evaluations are essential to unlock the potential of this compound in drug discovery and development.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study [mdpi.com]

- 3. mdpi.com [mdpi.com]

The Quinazolinone Core: A Technical Guide to its Discovery and Storied History in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history of quinazolinone compounds, from their initial discovery in the 19th century to their establishment as a "privileged scaffold" in modern medicinal chemistry. We delve into the foundational synthetic methodologies, the evolution of their biological applications, and the key signaling pathways they modulate, providing a comprehensive resource for researchers in the field.

Early Discovery and Foundational Syntheses

The journey of the quinazolinone scaffold began in the mid-19th century, with pivotal contributions from several pioneering chemists. These early discoveries laid the groundwork for the vast and diverse applications of quinazolinones seen today.

The first synthesis of a quinazolinone derivative was achieved by Peter Griess in 1869.[1] He prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen with anthranilic acid.[1] The parent quinazoline molecule was later synthesized in 1895 by August Bischler and Lang via the decarboxylation of quinazoline-2-carboxylic acid.[1] Shortly after, in 1903, Siegmund Gabriel reported a more efficient synthesis starting from o-nitrobenzylamine.[1][2] The name "quinazoline" was proposed by Widdege to describe this new class of bicyclic heterocycles.[2]

Below is a historical timeline illustrating these key milestones:

Caption: A timeline of the foundational discoveries in quinazolinone chemistry.

Key Foundational Synthetic Protocols

The early synthetic routes to quinazolinones, while foundational, often involved harsh reaction conditions. The following sections provide detailed experimental protocols for these seminal syntheses.

1.1.1. Griess Synthesis (1869)

The Griess synthesis represents the first documented preparation of a quinazolinone derivative.

-

Reaction: Condensation of anthranilic acid and cyanogen.

-

Protocol:

-

A solution of anthranilic acid in ethanol is prepared.

-

Cyanogen gas is passed through the ethanolic solution.

-

The reaction mixture is heated, leading to the formation of 2-ethoxy-4(3H)-quinazolinone.

-

Subsequent reaction with ammonia yields 2-amino-4(3H)-quinazolinone, while reaction with water produces 2,4(1H,3H)-quinazolinedione.[3]

-

-

Plausible Mechanism: The reaction proceeds through the initial formation of an N-cyanoanthranilic acid intermediate, which then undergoes cyclization.

1.1.2. Niementowski Quinazolinone Synthesis (1895)

The Niementowski synthesis is a classical and versatile method for preparing 4(3H)-quinazolinones.[4][5][6]

-

Reaction: Thermal condensation of anthranilic acid with an amide.[4][7]

-

Protocol (Conventional Heating):

-

A mixture of anthranilic acid (1 equivalent) and a suitable amide (e.g., formamide, in excess) is heated to 130-150°C for several hours.[7]

-

The reaction proceeds via an o-amidobenzamide intermediate with the elimination of water.[4]

-

Upon cooling, the solid product is typically isolated by filtration and can be purified by recrystallization.

-

-

Protocol (Microwave-Assisted):

-

Typical Yields: Yields can vary widely depending on the substrates and reaction conditions, but microwave-assisted protocols often report good to excellent yields.

The Rise of Quinazolinones in Medicinal Chemistry

The 20th century saw a surge in interest in quinazolinone derivatives due to their diverse and potent biological activities. This section highlights key developments in the application of quinazolinones as therapeutic agents.

Early Biological Investigations and Key Derivatives

Initial explorations into the biological properties of quinazolinones revealed a broad spectrum of activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory effects. A significant milestone was the discovery of the naturally occurring quinazolinone alkaloid, vasicine, from the plant Adhatoda vasica, which has been traditionally used for its bronchodilator properties.

The synthetic derivative methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), though initially synthesized as a potential antimalarial, was later found to be a potent hypnotic and sedative. This discovery spurred further investigation into the therapeutic potential of the quinazolinone scaffold.

Emergence as Anticancer Agents

A major breakthrough in the application of quinazolinones came with the discovery of their potent anticancer activities. Many quinazolinone derivatives have been developed as inhibitors of key signaling pathways implicated in cancer progression.

Table 1: Selected Quinazolinone Derivatives and their Anticancer Activity

| Compound ID | Target Cell Line(s) | IC50 (µM) | Reference(s) |

| Gefitinib | EGFR-mutant NSCLC | Varies by mutation | [8] |

| Erlotinib | EGFR-expressing cancers | Varies by cell line | [8] |

| Lapatinib | HER2-positive breast cancer | Varies by cell line | [8] |

| Afatinib | EGFR/HER2-mutant cancers | Varies by mutation | [8] |

| Vandetanib | Medullary thyroid cancer | Varies by target | [8] |

| Idelalisib | Chronic lymphocytic leukemia | Varies by cell line | [9] |

| Compound 7c | Multiple cancer cell lines | High proliferative activity | [10] |

| Compound 7d | Multiple cancer cell lines | High proliferative activity | [10] |

| Compound 7f | Multiple cancer cell lines | High proliferative activity | [10] |

| Compound 10c | Multiple cancer cell lines | High proliferative activity | [10] |

| Compound 23 | PC-3, A549, MCF-7, A2780 | 0.016 - 0.19 | [11] |

| Compound 32 | MCF-7, A549, Colo-205, A2780 | 0.02 - 0.33 | [11] |

| Compound 53 | MCF-7, HepG-2 | 2.09, 2.08 | [11] |

| Compound 7n | A549, PC-3 | 7.36, 7.73 | [12] |

| Compound 12c | PARP-1 | 0.03038 | [13] |

Key Signaling Pathways Modulated by Quinazolinones

The anticancer effects of many quinazolinone derivatives are attributed to their ability to inhibit specific signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the key pathways targeted by these compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[14][15] Aberrant EGFR signaling is a hallmark of many cancers.

Caption: EGFR signaling pathway and the inhibitory action of quinazolinones.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases, regulating cell survival and proliferation.[11][16][17][18]

Caption: PI3K/Akt signaling pathway and its inhibition by quinazolinones.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[10][19][20][21] Its dysregulation is implicated in various diseases, including cancer.

Caption: The NF-κB signaling pathway and its modulation by quinazolinones.

A Modern Drug Discovery Workflow for Quinazolinone Derivatives

The discovery and development of novel quinazolinone-based therapeutics follow a structured workflow, integrating modern chemical and biological techniques.

Caption: A generalized workflow for the discovery of quinazolinone-based drugs.

This workflow begins with the identification and validation of a biological target.[22][23][24] Subsequently, a library of quinazolinone derivatives is designed, often aided by computational methods, and then synthesized.[13][25] These compounds undergo high-throughput screening to identify "hits." Promising hits are then optimized through iterative cycles of chemical modification and biological testing (Structure-Activity Relationship studies) to generate lead compounds with improved potency, selectivity, and pharmacokinetic properties.[22] Successful lead compounds advance to preclinical and, ultimately, clinical development.[23]

Conclusion

From its humble beginnings in 19th-century organic chemistry, the quinazolinone scaffold has evolved into a cornerstone of modern drug discovery. Its synthetic tractability and diverse biological activities have led to the development of numerous therapeutic agents, particularly in the field of oncology. The continued exploration of novel quinazolinone derivatives and their mechanisms of action promises to yield new and improved treatments for a wide range of diseases. This technical guide provides a historical and methodological foundation for researchers to build upon in their quest for the next generation of quinazolinone-based medicines.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Niementowski_quinazoline_synthesis [chemeurope.com]

- 7. benchchem.com [benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 18. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. NF-κB - Wikipedia [en.wikipedia.org]

- 22. rroij.com [rroij.com]

- 23. researchgate.net [researchgate.net]

- 24. ijsrtjournal.com [ijsrtjournal.com]

- 25. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one from Anthranilamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, a derivative of the versatile 2,3-dihydroquinazolin-4(1H)-one scaffold. This class of compounds is a significant motif in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The primary synthetic route detailed herein is the cyclocondensation of anthranilamide with butan-2-one. Various catalytic systems and reaction conditions are presented, offering flexibility for optimization in a research and development setting. All quantitative data from cited literature for analogous syntheses are summarized for comparative analysis.

Introduction

Quinazolinones and their dihydro derivatives are prominent heterocyclic scaffolds found in numerous natural products and synthetic compounds with significant therapeutic properties.[1][3] The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core, in particular, serves as a crucial pharmacophore in the development of novel drug candidates.[2] The synthesis of these compounds is of great interest to the pharmaceutical industry. A common and straightforward method for preparing 2,2-disubstituted-2,3-dihydroquinazolin-4-ones involves the direct cyclocondensation of anthranilamide with a corresponding ketone.[2][4] This document focuses on the synthesis of this compound, providing researchers with the necessary protocols and comparative data to facilitate its preparation and further investigation.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of anthranilamide and butan-2-one. This reaction can be performed under various conditions, including catalyst-free thermal conditions or with the use of a catalyst to improve reaction rates and yields.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Comparative Data for Analogous Syntheses

The following table summarizes various catalytic systems and conditions reported for the synthesis of 2,2-disubstituted-2,3-dihydroquinazolin-4-ones from anthranilamide and different ketones. This data provides a valuable reference for optimizing the synthesis of the target compound.

| Catalyst | Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hβ zeolite | Cyclohexanone | Water | 100 | 8 | 92 | [4] |

| Hβ zeolite | Acetone | Water | 100 | 10 | 85 | [4] |

| Ga-MCM-22 | Various aliphatic aldehydes | Ethanol | 60 | 3 | 85-95 | [5][6] |

| Indion Ina 225H resin | Aromatic aldehydes | Methanol | Room Temp | 2-5 | 85-95 | [7] |

| Molecular Iodine (I2) | Aldehydes | Ethyl Acetate | Reflux | 0.5-15 | 66-95 | [2] |

| None (Thermal) | Aldehydes | Ethanol | Reflux | 24 | Low | [5] |

Experimental Protocols

Below are detailed protocols for the synthesis of this compound.

Protocol 1: Zeolite-Catalyzed Synthesis in Aqueous Media (Adapted from[4])

This protocol utilizes a reusable and environmentally benign Hβ zeolite catalyst in water.

Materials:

-

Anthranilamide

-

Butan-2-one (Methyl Ethyl Ketone)

-

Hβ Zeolite

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add anthranilamide (10 mmol, 1.36 g), butan-2-one (12 mmol, 1.08 mL), Hβ zeolite (0.1 g), and deionized water (20 mL).

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.

-

Heat the reaction mixture to reflux (100 °C) with vigorous stirring for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the catalyst (Hβ zeolite) and wash it with ethyl acetate. The catalyst can be washed, dried, and reused.

-

Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Protocol 2: Acid-Catalyzed Synthesis (General Procedure)

This protocol employs a general acid catalyst, which can be adapted with various Lewis or Brønsted acids.

Materials:

-

Anthranilamide

-

Butan-2-one

-

Acid Catalyst (e.g., p-Toluenesulfonic acid, ZrCl4)

-

Solvent (e.g., Ethanol, Toluene)

-

Round-bottom flask

-

Reflux condenser or Dean-Stark trap (if using toluene)

-

Magnetic stirrer with hotplate

-

Sodium bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve anthranilamide (10 mmol, 1.36 g) and butan-2-one (12 mmol, 1.08 mL) in the chosen solvent (30 mL).

-

Add the acid catalyst (e.g., p-TsOH, 0.5 mmol, 0.095 g).

-

If using toluene, equip the flask with a Dean-Stark trap to remove water formed during the reaction.

-

Heat the mixture to reflux and stir for the required time (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography.

Reaction Mechanism and Experimental Workflow

Plausible Reaction Mechanism

The formation of this compound from anthranilamide and butan-2-one proceeds via a cyclocondensation reaction. The proposed mechanism is as follows:

-

Activation of Carbonyl: The catalyst (e.g., an acid) activates the carbonyl group of butan-2-one, making it more electrophilic.

-

Nucleophilic Attack: The amino group of anthranilamide acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate undergoes dehydration to form a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The amide nitrogen of the anthranilamide moiety then performs an intramolecular nucleophilic attack on the imine carbon.

-

Proton Transfer: A final proton transfer step yields the stable this compound.[4][8]

References

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. tandfonline.com [tandfonline.com]

- 5. Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the efficient synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one using microwave-assisted organic synthesis (MAOS). Quinazolinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Traditional synthetic methods often involve prolonged reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted synthesis offers a green, rapid, and efficient alternative, frequently leading to higher yields and purity.[1][2][3] This protocol is designed for researchers in medicinal chemistry, drug discovery, and organic synthesis, providing a straightforward and reproducible method for obtaining the target compound.

Introduction

Quinazolinones and their derivatives are of considerable interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and muscle relaxant properties.[4] The 2,3-dihydroquinazolin-4(1H)-one scaffold, in particular, is a privileged structure in drug design.[2] The synthesis of 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones is typically achieved through the cyclocondensation of anthranilamide with a corresponding ketone.

The application of microwave irradiation to this synthesis dramatically reduces reaction times from hours to minutes and often allows for solvent-free conditions, aligning with the principles of green chemistry.[2][5] This protocol details the synthesis of this compound from anthranilamide and ethyl methyl ketone (butan-2-one) under microwave irradiation.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between anthranilamide and ethyl methyl ketone.

Caption: General reaction scheme for the synthesis.

Experimental Protocols

This section provides a detailed experimental protocol for the microwave-assisted synthesis of this compound.

Materials and Equipment:

-

Anthranilamide

-

Ethyl methyl ketone (Butan-2-one)

-

Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Montmorillonite K-10 clay, or acidic alumina)[1][4][6]

-

Ethanol (for recrystallization)

-

Microwave reactor (monomode)

-

Glass reaction vessel suitable for microwave synthesis

-

Magnetic stirrer bar

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware

-

Rotary evaporator

Protocol:

-

Reactant Preparation: In a dedicated microwave reaction vessel, combine anthranilamide (e.g., 1 mmol, 136.15 mg) and ethyl methyl ketone (e.g., 1.2 mmol, 0.107 mL).

-

Catalyst Addition: Add a catalytic amount of the chosen catalyst. For example, p-Toluenesulfonic acid (10 mol%, ~19 mg) or Montmorillonite K-10 clay (~50 mg).[4][6] Note that some microwave-assisted syntheses of quinazolinones can proceed without a catalyst under solvent-free conditions.[2]

-

Solvent (Optional): For a solvent-free reaction, proceed to the next step. If a solvent is used, add a minimal amount of a high-boiling point solvent such as ethanol or acetic acid (e.g., 2 mL).[2]

-

Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140°C) and power (e.g., 100-300 W) for a specified time (e.g., 5-20 minutes).[2][5] The optimal conditions may need to be determined empirically.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

-

Work-up and Isolation: After completion of the reaction, allow the vessel to cool to room temperature. If the reaction was performed solvent-free, add a small amount of ethanol to the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions reported for the microwave-assisted synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which can be adapted for the synthesis of the target molecule.

| Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| H₂SO₄ | Solvent-free | Not specified | Few min | 68-78 | [2] |

| Cu-CNTs | Solvent-free | 300 | 5-23 | 87-99 | [2] |

| Catalyst-free | Solvent-free | 300 | 3 | 90-97 | [2] |

| p-TSA | Acetic Acid | 300 | 5-20 | 66-95 | [2] |

| Organic Clay | Solvent-free | Not specified | Varies | Good | [4] |

| CuI / Cs₂CO₃ | Solvent-free | Not specified | 120 | Moderate to High | [5] |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the microwave-assisted synthesis.

Signaling Pathways and Logical Relationships

The formation of the 2,3-dihydroquinazolin-4-one ring system from anthranilamide and a ketone proceeds through a well-established mechanism. The following diagram illustrates the logical progression of this reaction pathway.

Caption: Proposed reaction mechanism pathway.

Conclusion

The microwave-assisted synthesis of this compound represents a significant improvement over classical synthetic methods. This approach is characterized by short reaction times, high efficiency, and adherence to the principles of green chemistry. The provided protocol and supplementary information offer a solid foundation for researchers to produce this and similar quinazolinone derivatives for further study and application in drug discovery and development.

References

- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]